molecular formula C8H9NOS B14560323 3-Hydroxy-1-(prop-1-en-2-yl)pyridine-2(1H)-thione CAS No. 62159-84-6

3-Hydroxy-1-(prop-1-en-2-yl)pyridine-2(1H)-thione

Cat. No.: B14560323
CAS No.: 62159-84-6
M. Wt: 167.23 g/mol
InChI Key: WTUCSJOBWZMSPW-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(prop-1-en-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that contains a pyridine ring substituted with a hydroxy group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(prop-1-en-2-yl)pyridine-2(1H)-thione typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of a pyridine-2-thione precursor, which is then reacted with prop-1-en-2-yl groups in the presence of a base to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(prop-1-en-2-yl)pyridine-2(1H)-thione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thione group can be reduced to form thiol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Hydroxy-1-(prop-1-en-2-yl)pyridine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(prop-1-en-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxy and thione groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-(prop-1-en-2-yl)pyridine-3(1H)-thione
  • 3-Hydroxy-1-(prop-1-en-2-yl)pyridine-4(1H)-thione
  • 3-Hydroxy-1-(prop-1-en-2-yl)pyridine-2(1H)-one

Uniqueness

3-Hydroxy-1-(prop-1-en-2-yl)pyridine-2(1H)-thione is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

62159-84-6

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

3-hydroxy-1-prop-1-en-2-ylpyridine-2-thione

InChI

InChI=1S/C8H9NOS/c1-6(2)9-5-3-4-7(10)8(9)11/h3-5,10H,1H2,2H3

InChI Key

WTUCSJOBWZMSPW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)N1C=CC=C(C1=S)O

Origin of Product

United States

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